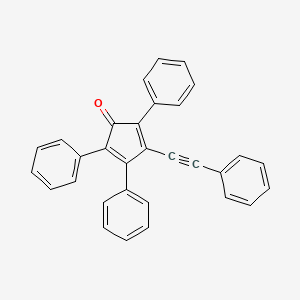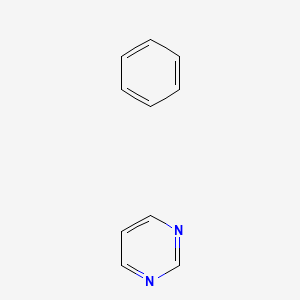
Benzene--pyrimidine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene–pyrimidine (1/1) is a compound that combines the aromatic properties of benzene with the heterocyclic nature of pyrimidine. Benzene is a well-known aromatic hydrocarbon, while pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The fusion of these two structures results in a compound with unique chemical and physical properties, making it of significant interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzene–pyrimidine (1/1) can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzene derivatives with pyrimidine precursors in the presence of catalysts such as palladium or copper can facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of benzene–pyrimidine (1/1) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound efficiently .
化学反応の分析
Types of Reactions: Benzene–pyrimidine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of catalysts such as palladium on carbon can convert benzene–pyrimidine (1/1) to its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .
科学的研究の応用
Benzene–pyrimidine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
作用機序
The mechanism of action of benzene–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to nucleic acids or proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
Benzene: A six-membered aromatic hydrocarbon with no heteroatoms.
Comparison: Benzene–pyrimidine (1/1) is unique due to the combination of benzene’s aromaticity and pyrimidine’s heterocyclic nature. This fusion results in distinct chemical and physical properties that are not observed in the individual components. For example, the presence of nitrogen atoms in the pyrimidine ring can influence the compound’s reactivity and interactions with other molecules, making it more versatile in various applications .
特性
CAS番号 |
835653-03-7 |
|---|---|
分子式 |
C10H10N2 |
分子量 |
158.20 g/mol |
IUPAC名 |
benzene;pyrimidine |
InChI |
InChI=1S/C6H6.C4H4N2/c1-2-4-6-5-3-1;1-2-5-4-6-3-1/h1-6H;1-4H |
InChIキー |
CRLNSROCLKFIOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=CC=C1.C1=CN=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



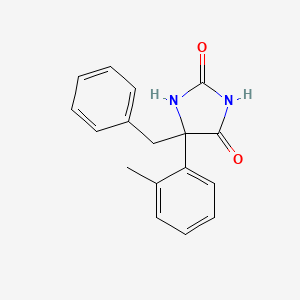
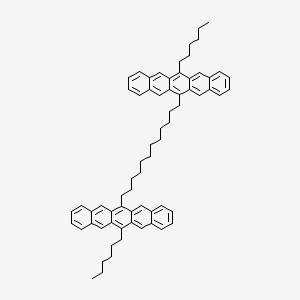

![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
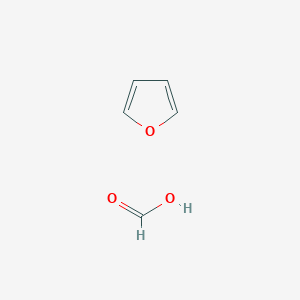
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
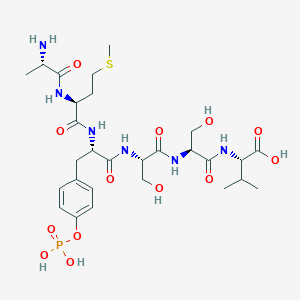
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)


![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
